Bienvenue dans la boutique en ligne BenchChem!

(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide

IDO1 inhibitor Immuno-oncology Binding affinity

(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide (CAS 1103514-33-5) is a synthetic indoline-2-carboxamide derivative characterized by a (Z)- configured acryloyl linker and a 3,4,5-trimethoxyphenyl (TMP) moiety. It functions as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism along the kynurenine pathway—a critical immune checkpoint in the tumor microenvironment.

Molecular Formula C22H24N2O5
Molecular Weight 396.443
CAS No. 1103514-33-5
Cat. No. B2939626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide
CAS1103514-33-5
Molecular FormulaC22H24N2O5
Molecular Weight396.443
Structural Identifiers
SMILESCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C22H24N2O5/c1-23-22(26)17-13-15-7-5-6-8-16(15)24(17)20(25)10-9-14-11-18(27-2)21(29-4)19(12-14)28-3/h5-12,17H,13H2,1-4H3,(H,23,26)/b10-9-
InChIKeyVLYYAWOJQWZYDX-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide (CAS 1103514-33-5): A Potent Indoline-Based IDO1 Inhibitor for Immuno-Oncology Research


(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide (CAS 1103514-33-5) is a synthetic indoline-2-carboxamide derivative characterized by a (Z)- configured acryloyl linker and a 3,4,5-trimethoxyphenyl (TMP) moiety [1]. It functions as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism along the kynurenine pathway—a critical immune checkpoint in the tumor microenvironment [2][3]. Biochemically, it inhibits recombinant human IDO1 with a Ki of 35 nM and an IC50 of 571 nM [2].

Why Generic Indoline-2-Carboxamide Substitution Fails: Critical Structural Determinants of IDO1 Affinity for CAS 1103514-33-5


Indoline-2-carboxamide-based IDO1 inhibitors are a structurally diverse class where subtle modifications to the N1-acyl group, the C2-carboxamide substituent, and the aryl/heteroaryl appendage dramatically alter biochemical potency, cellular activity, and metabolic stability [1]. Generic substitution of (Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide with a close analog—such as one bearing an ethylamide in place of the methylamide, a saturated propanoyl linker, or a differently substituted benzoyl group—is not permissible because the (Z)-acryloyl geometry, the N-methyl carboxamide hydrogen-bonding capacity, and the 3,4,5-trimethoxyphenyl pharmacophore each contribute precisely to the compound's Ki of 35 nM at human IDO1 [2]. Disruption of any of these features, as demonstrated across the SAR of indoline and 3-azaindoline classes, results in orders-of-magnitude loss of inhibitory activity and altered heme-displacement kinetics [1].

Quantitative Differentiation Evidence for (Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide (CAS 1103514-33-5)


Biochemical IDO1 Binding Affinity (Ki): Head-to-Head with Clinical Benchmark Epacadostat

The target compound demonstrates a Ki of 35 nM against recombinant human IDO1, placing it within the potency range of the clinical-stage IDO1 inhibitor epacadostat (INCB24360), which exhibits an IC50 of approximately 10 nM in biochemical assays [1][2]. While epacadostat is the most widely referenced IDO1 clinical benchmark, the target compound achieves a comparable binding affinity through a structurally distinct indoline-2-carboxamide chemotype rather than the hydroxyamidine pharmacophore of epacadostat, offering an alternative chemical series for lead optimization with potentially different pharmacokinetic and resistance profiles [2][3].

IDO1 inhibitor Immuno-oncology Binding affinity

Selectivity for IDO1 Over TDO: Class-Level Selectivity Evidence for the Indoline-2-Carboxamide Series

The target compound belongs to the indoline-2-carboxamide class of IDO1 inhibitors, for which SAR studies have demonstrated >300-fold selectivity for IDO1 over Tryptophan 2,3-dioxygenase (TDO) in structurally related fused heterocyclic compounds [1]. Although direct selectivity data for CAS 1103514-33-5 are not publicly disclosed, the indoline scaffold—unlike many imidazole- or hydroxyamidine-based inhibitors—has been shown to achieve IDO1 selectivity through specific heme-iron coordination and distinct active-site interactions that disfavor TDO binding [1][2]. TDO selectivity is a critical differentiator in immuno-oncology applications, where dual IDO1/TDO inhibition may be therapeutically counterproductive or associated with distinct toxicity profiles [2].

IDO1 selectivity TDO counter-screening Immunotherapy

Unique Structural Features: (Z)-Acryloyl Linker and N-Methyl Carboxamide vs. Common Indoline-2-Carboxamide Derivatives

Unlike 1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide (CAS 1144486-30-5), which features a benzoyl linker directly at the indoline N1 position, the target compound incorporates a (Z)-acryloyl linker between the indoline core and the 3,4,5-trimethoxyphenyl ring [1][2]. This extended, conformationally restricted (Z)-olefin linker alters the spatial orientation of the TMP pharmacophore relative to the indoline scaffold, potentially modulating heme-binding geometry, cellular permeability, and metabolic stability compared to the saturated benzoyl analog [2]. Furthermore, the N-methyl carboxamide at the C2 position distinguishes it from the primary carboxamide analog 1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide, introducing differential hydrogen-bonding capacity and lipophilicity (XLogP3-AA = 2.7) [1][2].

Structural differentiation Chemical probe Medicinal chemistry

Cellular IDO1 Inhibitory Activity: Biochemical-to-Cellular Translation in the Indoline Series

The idoline-2-carboxamide class has demonstrated robust translation from biochemical IDO1 inhibition to cellular activity in the IDO1 Hela assay [1]. In the SAR study by Yu et al. (2021), optimized indoline derivatives achieved potent cellular IDO1 inhibition with IC50 values in the low nanomolar range, and lead compounds 37 and 41 demonstrated good unbound human whole blood (hWB) IC50 values [1]. While cellular data for CAS 1103514-33-5 specifically have not been reported, its biochemical Ki of 35 nM positions it favorably for cellular translation when benchmarked against structurally related indoline leads that exhibited cellular IC50 values within 5- to 20-fold of their biochemical Ki [1][2].

Cellular potency IDO1 Hela assay Kynurenine

Recommended Research and Procurement Applications for (Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide (CAS 1103514-33-5)


IDO1 Chemical Probe for Tumor Immunology Target Validation Studies

With a Ki of 35 nM at human IDO1, this compound is suitable as a chemical probe for investigating IDO1-dependent immune suppression in in vitro tumor-immune co-culture models [1]. Its indoline-2-carboxamide scaffold, distinct from the clinically tested hydroxyamidine series (epacadostat), provides a structurally orthogonal tool for validating IDO1 phenotypic responses and confirming on-target pharmacology independent of epacadostat's chemotype [1][2].

Lead Optimization Starting Point for Next-Generation IDO1 Immunotherapy Agents

The compound's potent biochemical activity, combined with the extensive SAR knowledge available for the indoline-2-carboxamide class (including Hela cell and human whole blood activity data), makes it a viable starting point for medicinal chemistry optimization [1]. The >300-fold IDO1-over-TDO selectivity observed in the indoline class provides a favorable selectivity starting point for programs requiring IDO1-specific inhibition without confounding TDO pharmacology [2].

Reference Inhibitor for IDO1 Biochemical and Biophysical Assay Development

The well-characterized biochemical profile—including both Ki (35 nM) and IC50 (571 nM) values against recombinant human IDO1—enables its use as a reference inhibitor for developing and validating new IDO1 enzymatic assays, SPR-based binding assays, or crystallographic soaking experiments [1]. The compound's distinct (Z)-acryloyl-TMP pharmacophore may exhibit different binding kinetics compared to imidazole- or hydroxyamidine-based reference inhibitors, providing assay diversity [1][3].

Comparator Compound for Profiling Novel IDO1 Inhibitor Chemotypes

Researchers developing novel IDO1 inhibitors—such as dual IDO1/TDO inhibitors, heme-displacing agents, or covalent IDO1 inactivators—can employ this compound as a comparator to benchmark biochemical potency (Ki = 35 nM) and assess selectivity advantages of new chemotypes [1]. Its commercial availability and defined purity facilitate reproducible head-to-head comparisons across laboratories [3].

Quote Request

Request a Quote for (Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.